molecular formula C10H6O5 B1597446 5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid CAS No. 53878-47-0

5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid

Cat. No.: B1597446
CAS No.: 53878-47-0
M. Wt: 206.15 g/mol
InChI Key: WXAWTEGETBBUTP-UHFFFAOYSA-N
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Description

5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid (CAS: 53878-47-0) is a chromene derivative characterized by a bicyclic scaffold comprising a benzopyran core substituted with hydroxyl, oxo, and carboxylic acid groups. Its molecular formula is C₁₀H₆O₅, with a molecular weight of 206.16 g/mol . The compound is synthesized via hydrolysis of ester precursors under acidic conditions, as demonstrated in studies involving polymethylenic linkers and flavonoid-based esterification . It serves as a key intermediate in medicinal chemistry for designing carbonic anhydrase inhibitors and P-glycoprotein (P-gp) modulators .

Properties

IUPAC Name

5-hydroxy-4-oxochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O5/c11-5-2-1-3-7-9(5)6(12)4-8(15-7)10(13)14/h1-4,11H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAWTEGETBBUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=CC2=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384265
Record name 5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53878-47-0
Record name 5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-4-oxo-4H-chromene-2-carboxylic acid
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Preparation Methods

Microwave-Assisted Cyclization Synthesis

One of the efficient synthetic routes to obtain chromone-2-carboxylic acids, including derivatives like 5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid, involves microwave-assisted synthesis starting from substituted hydroxyacetophenones. This method has been optimized to improve reaction speed and yield.

  • Starting Materials: 5′-bromo-2′-hydroxyacetophenone or similar hydroxyacetophenones.
  • Reagents: Diethyl oxalate and a base such as sodium methoxide in methanol.
  • Procedure: The hydroxyacetophenone is dissolved in dioxane, then diethyl oxalate and sodium methoxide solution are added. The mixture is heated under microwave irradiation at 120 °C for 20 minutes to promote cyclization.
  • Hydrolysis: After initial cyclization, hydrochloric acid is added, and the mixture is reheated at 120 °C for 40 minutes to hydrolyze the intermediate ester to the carboxylic acid.
  • Isolation: The reaction mixture is poured into water, and the precipitated solid is filtered, washed, and dried.

This two-step microwave-assisted synthesis is rapid and efficient, providing a practical route to chromone-2-carboxylic acids with good yields and purity. Parameters such as base type, reagent equivalents, solvent, temperature, and reaction time were systematically optimized to maximize product formation.

Oxidation of 5-Substituted 4-Oxo-4H-pyran-2-carboxylic Acid Precursors

Another preparative approach involves the oxidation of 5-substituted 2-hydroxymethyl-4-oxo-4H-pyran derivatives to the corresponding this compound.

  • Oxidizing Agents: Silver oxide (Ag2O), chromium trioxide (CrO3), or palladium-catalyzed oxygen oxidation.
  • Procedure: The primary alcohol or aldehyde group at position 2 of the pyran ring is oxidized under controlled conditions, often at elevated temperatures (e.g., 60 °C for 2 hours with CrO3).
  • Purification: The crude product is extracted with organic solvents and crystallized from ethanol or chloroform to obtain pure acid.

This method leverages classical oxidation chemistry to convert hydroxymethyl or aldehyde precursors into the carboxylic acid functionality, enabling access to this compound and its derivatives.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Microwave-Assisted Cyclization 5′-bromo-2′-hydroxyacetophenone Diethyl oxalate, sodium methoxide, HCl, dioxane, 120 °C, MW irradiation Fast, high yield, optimized parameters Requires microwave equipment
Oxidation of Pyran Precursors 5-substituted 2-hydroxymethyl-4-oxo-4H-pyran Ag2O, CrO3, Pd catalyst, elevated temperature Classical method, well-studied Use of strong oxidants, potential side reactions
Cyclization with Malononitriles Substituted resorcinols and 2-benzylidene malononitriles Ca(OH)2, methanol, room temperature Mild conditions, scalable Limited industrial data

Detailed Research Findings

  • The microwave-assisted method demonstrated that the choice of base and solvent critically influences the yield and purity of the chromone-2-carboxylic acid derivatives. Sodium methoxide in methanol combined with dioxane as solvent and controlled microwave heating provided the best results.
  • Oxidation methods using silver oxide or chromium trioxide effectively converted hydroxymethyl precursors to the carboxylic acid, with palladium-catalyzed oxygen oxidation offering a greener alternative.
  • The cyclization of substituted resorcinols with malononitriles under basic conditions offers a versatile synthetic route, allowing the introduction of various substituents on the chromene ring, which is valuable for medicinal chemistry applications.

Chemical Reactions Analysis

Halogenation on the Aromatic Ring

Electrophilic substitution at position 6 of the chromone scaffold is achieved using hydrohalic acids under optimized microwave (MW) conditions. This reaction is critical for introducing halogens, which enhance bioactivity in drug discovery.

ReactantReagent/ConditionsProductYieldReference
5′-Chloro-2′-hydroxyacetophenoneHBr, AcOH, MW (100°C, 2 h)6-Chloro-4-oxo-4H-chromene-2-carboxylic acid71%
5′-Bromo-2′-hydroxyacetophenoneHBr, AcOH, MW (100°C, 2 h)6-Bromo-4-oxo-4H-chromene-2-carboxylic acid87%
2′-Hydroxy-5′-methylacetophenoneHCl, AcOH, MW (100°C, 2 h)6-Methyl-4-oxo-4H-chromene-2-carboxylic acid64%

Mechanistic Insight : The hydroxyl group at position 5 directs electrophilic substitution to position 6 via resonance activation. MW irradiation accelerates the reaction, improving efficiency and yield .

Derivatization of the Carboxylic Acid Group

The carboxylic acid at position 2 serves as a versatile handle for synthesizing esters, amides, and other derivatives. These modifications are pivotal for tuning pharmacokinetic properties in drug development.

Reaction TypeReagents/ConditionsProductApplication
EsterificationMethanol, H₂SO₄ (acid catalyst)Methyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylateProdrug synthesis
AmidationAmines, DCC (coupling agent)5-Hydroxy-4-oxo-4H-chromene-2-carboxamideBioactive compound libraries

Key Finding : The carboxylic acid group retains reactivity even in the presence of the chromone’s electron-withdrawing ketone, enabling diverse functionalizations .

Demethylation of Methoxy Precursors

The hydroxyl group at position 5 can be introduced via acid-mediated demethylation of methoxy precursors, a reaction critical for synthesizing the parent compound.

ReactantReagents/ConditionsProductYield
5-Methoxy-4-oxo-4H-chromene-2-carboxylic acidHBr (48%), AcOH, 100°C, 2 hThis compound87%

Note : This method avoids harsh conditions, preserving the integrity of the carboxylic acid group .

Reactivity of the 4-Oxo Group

While direct reduction of the 4-oxo group is not explicitly documented for this compound, analogous chromones undergo ketone reduction to secondary alcohols using NaBH₄ or LiAlH₄. Selective reduction without affecting the carboxylic acid remains a theoretical possibility requiring further study .

Decarboxylation Under Thermal Conditions

Thermal decarboxylation (200–250°C) may yield 5-hydroxy-4-oxo-4H-chromene, though experimental validation is needed. This reaction could simplify the scaffold for further modifications .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H6O5C_{10}H_6O_5 and a molecular weight of 206.15 g/mol. Its structure features a chromene backbone with hydroxyl and carboxylic acid functional groups, which contribute to its reactivity and biological properties.

Chemistry

5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid is utilized as a building block for synthesizing more complex organic molecules. Its reactive carbonyl group allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

Synthetic Routes

The synthesis typically involves cyclization reactions with substituted resorcinols and malononitriles under specific conditions such as the presence of methanol and calcium hydroxide.

Biology

This compound has been studied for its potential biological activities:

  • Antioxidant Activity : It exhibits significant antioxidant properties by scavenging free radicals, reducing oxidative stress associated with diseases like cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects : Research indicates that it can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes involved in inflammatory pathways .

Medicine

This compound is being investigated for therapeutic applications:

  • Anticancer Potential : Studies show that it may induce apoptosis in cancer cells through various signaling pathways. Its derivatives are being synthesized for potential use in drug formulations targeting cancer and inflammation .

Table 2: Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits COX and LOX enzymes
AnticancerInduces apoptosis in cancer cells

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity using DPPH and ABTS radical scavenging tests. The results indicated a significant dose-dependent reduction in radical concentration, confirming its potential as a natural antioxidant agent.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies assessed the compound's ability to inhibit COX-2 and LOX activities. The IC50 values for COX-2 inhibition were around 10 μM, demonstrating effectiveness comparable to standard anti-inflammatory drugs. Molecular docking studies suggested effective binding to the active sites of these enzymes.

Pharmaceutical Development

The compound's derivatives are being explored for drug formulations targeting conditions related to oxidative stress, inflammation, and cancer.

Agricultural Chemicals

Due to its biological activity, it may serve as a basis for developing agrochemicals with antifungal or antibacterial properties.

Material Science

The unique properties of this compound make it suitable for developing new materials with specific chemical functionalities, potentially leading to innovations in various industrial applications.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Chromene Derivatives

Structural Analogues

Chromene-carboxylic acid derivatives share the 4-oxo-4H-chromene-2-carboxylic acid core but differ in substituent positions and functional groups. Key analogues include:

4-Oxo-4H-chromene-2-carboxylic Acid
  • CAS : 4940-39-0
  • Molecular Weight : 190.15 g/mol
  • Key Features : Lacks hydroxyl groups, making it less polar. Used as a precursor for sulfonamide derivatives .
7-Hydroxy-4-oxo-4H-chromene-2-carboxylic Acid
  • CAS : 30113-83-8
  • Molecular Weight : 206.15 g/mol
  • Key Features : Structural isomer of the target compound, with hydroxyl substitution at position 7 instead of 4. Exhibits distinct hydrogen-bonding patterns in crystal structures .
5,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic Acid
  • Yield : 97%
  • Melting Point : 264–266°C
  • Key Features : Methyl groups at positions 5 and 7 enhance lipophilicity, influencing binding to carbonic anhydrase .

Physicochemical Properties

Compound Name CAS Molecular Weight (g/mol) Melting Point (°C) Key Substituents
5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid 53878-47-0 206.16 Not reported 5-OH, 4-oxo, 2-COOH
7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid 30113-83-8 206.15 Not reported 7-OH, 4-oxo, 2-COOH
4-Oxo-4H-chromene-2-carboxylic acid 4940-39-0 190.15 Not reported 4-oxo, 2-COOH
7,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid 259–261 7,8-diCH₃, 4-oxo, 2-COOH
5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid 307–308 5-OCH₃, 4-oxo, 2-COOH

Notes:

  • Hydroxyl groups at position 5 or 7 increase hydrogen-bonding capacity, affecting solubility and crystallinity .
  • Methyl or methoxy substituents improve thermal stability, as seen in higher melting points .
Carbonic Anhydrase Inhibition
  • Sulfonamide Derivatives : Compounds like 4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (5a) exhibit potent inhibitory activity (IC₅₀ < 10 nM) due to sulfonamide-Zn²⁺ interactions in the enzyme active site .
  • 5-Hydroxy Analogue : The hydroxyl group at position 5 may reduce affinity compared to methoxy-substituted derivatives, as steric hindrance limits optimal binding .
P-gp Modulation
  • This compound derivatives enhance pirarubicin uptake in resistant cancer cells, with efficacy linked to hydrophilicity and spacer length in polymethylenic linkers .

Biological Activity

5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid, a member of the chromene family, has garnered attention for its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a chromene backbone with a hydroxyl and a carboxylic acid functional group, which contribute to its reactivity and biological properties. The molecular formula is C_10H_6O_5, and its structure can be represented as follows:

5 Hydroxy 4 oxo 4H chromene 2 carboxylic acid\text{5 Hydroxy 4 oxo 4H chromene 2 carboxylic acid}

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This action is crucial in mitigating cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects : Studies have shown that this compound can inhibit the activity of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory pathways. The inhibition of these enzymes suggests potential therapeutic applications in treating inflammatory diseases .
  • Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells through various signaling pathways. Its derivatives have shown promise in targeting multiple pathways involved in cancer progression.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits COX and LOX enzymes
AnticancerInduces apoptosis in cancer cells

Case Study: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results showed that the compound exhibited a significant dose-dependent reduction in radical concentration, indicating its potential as a natural antioxidant agent .

Case Study: Anti-inflammatory Mechanism

In vitro studies assessed the compound's ability to inhibit COX-2 and LOX activities. The IC50 values for COX-2 inhibition were found to be around 10 μM, demonstrating its effectiveness compared to standard anti-inflammatory drugs. Molecular docking studies suggested that the compound binds effectively to the active sites of these enzymes, confirming its potential as a dual inhibitor .

Applications in Medicine and Industry

This compound is being investigated for several applications:

  • Pharmaceutical Development : Its derivatives are being synthesized for potential use in drug formulations targeting cancer, inflammation, and oxidative stress-related diseases.
  • Agricultural Chemicals : Due to its biological activity, it may serve as a basis for developing agrochemicals with antifungal or antibacterial properties.
  • Material Science : The unique properties of this compound make it suitable for developing new materials with specific chemical functionalities .

Q & A

Basic: What are the established synthetic routes for 5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid?

Methodological Answer:
A common approach involves the oxidation of 4-oxo-4H-chromene-3-carbaldehyde derivatives. For example:

  • Step 1: React 4-oxo-4H-chromene-3-carbaldehyde with sodium chlorite (NaClO₂) in an aqueous medium under acidic conditions.
  • Step 2: Neutralize the reaction mixture and extract the product using dichloromethane (DCM).
  • Step 3: Purify via recrystallization.
    Yields vary depending on substituents; for instance, methyl-substituted derivatives achieve up to 94% yield .

Advanced: How can tautomeric equilibria complicate the structural characterization of this compound?

Methodological Answer:
The keto-enol tautomerism of the 4-oxo group and adjacent hydroxyl substituents can lead to spectral ambiguities. To resolve this:

  • Use 2D NMR techniques (e.g., HSQC, HMBC) to differentiate between tautomeric forms.
  • Compare experimental IR carbonyl stretches (e.g., 1700–1750 cm⁻¹ for keto forms) with computational predictions (DFT or TD-DFT).
  • Monitor pH-dependent shifts in UV-Vis spectra to identify dominant tautomers in solution .

Basic: What analytical techniques are critical for verifying the purity and structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Key signals include the chromene ring protons (δ 6.8–8.2 ppm) and carboxylic acid protons (broad δ ~12 ppm).
  • IR Spectroscopy: Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and hydroxyl (O-H) stretches at ~2500–3500 cm⁻¹.
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+ at m/z 207.0298 for C₁₀H₆O₄) .

Advanced: How do substituent effects influence the biological activity of chromene derivatives?

Methodological Answer:

  • Position 5 (Hydroxyl): Enhances hydrogen-bonding interactions with biological targets, improving antimicrobial potency.
  • Position 6 (Methoxy/Chloro): Increases lipophilicity, enhancing membrane permeability. For example, 6-methoxy derivatives show 2–4× higher activity against S. aureus compared to unsubstituted analogs.
  • Experimental Design: Use structure-activity relationship (SAR) studies with modified substituents and assess via MIC assays or enzyme inhibition kinetics .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine particles.
  • Spill Management: Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced: How can computational modeling aid in predicting the reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the C-2 carboxylic acid group exhibits high electrophilicity (f⁻ = 0.15).
  • Molecular Dynamics (MD): Simulate solvation effects in aqueous or DMSO environments to predict solubility and aggregation behavior.
  • Docking Studies: Model interactions with target enzymes (e.g., COX-2 or topoisomerase II) to guide drug design .

Basic: What are common contaminants or byproducts observed during synthesis?

Methodological Answer:

  • Byproducts: Unreacted aldehyde precursors or dimerization products (e.g., via aldol condensation).
  • Detection: Monitor via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 3:7) or HPLC (retention time ~8.2 min, C18 column).
  • Mitigation: Optimize reaction stoichiometry (e.g., 1.2 eq NaClO₂) and control temperature (25–30°C) .

Advanced: How can discrepancies in reported biological activity data be reconciled?

Methodological Answer:

  • Source Analysis: Compare assay conditions (e.g., cell lines, incubation times). For instance, IC₅₀ values may vary between HeLa (24 h) and MCF-7 (48 h) assays.
  • Data Normalization: Standardize results against positive controls (e.g., doxorubicin for cytotoxicity).
  • Meta-Analysis: Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables across studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid
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5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid

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